1,5-Dichloro-9,10-dinitro-anthracene

Description

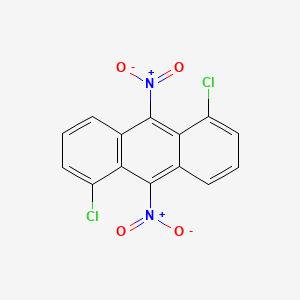

1,5-Dichloro-9,10-dinitro-anthracene (C₁₄H₆Cl₂N₂O₄) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring chlorine atoms at positions 1 and 5 and nitro groups at positions 9 and 10. This compound is notable for its electron-deficient aromatic system, making it a strong acceptor in organic electronics. It has been utilized in UV-A photodetectors, where its electron-withdrawing nitro and chlorine substituents enhance charge transport in organic thin-film transistors .

Properties

CAS No. |

52289-51-7 |

|---|---|

Molecular Formula |

C14H6Cl2N2O4 |

Molecular Weight |

337.1 g/mol |

IUPAC Name |

1,5-dichloro-9,10-dinitroanthracene |

InChI |

InChI=1S/C14H6Cl2N2O4/c15-9-5-1-3-7-11(9)14(18(21)22)8-4-2-6-10(16)12(8)13(7)17(19)20/h1-6H |

InChI Key |

HXCVVAHSRRHYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C3C=CC=C(C3=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of 1,5-Dichloroanthracene

The most straightforward method involves nitrating 1,5-dichloroanthracene using mixed acid systems. A study by Nielsen et al. demonstrated that fuming nitric acid in concentrated sulfuric acid at 70–100°C introduces nitro groups at the 9 and 10 positions of anthracene derivatives. For 1,5-dichloroanthracene, this reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing chlorine atoms directing nitration to the central ring.

Key parameters include:

Yields typically range from 65% to 75%, with impurities arising from over-nitration or isomer formation.

Halogenation-Nitration Tandem Approach

An alternative route involves sequential halogenation and nitration. The patent by Farbwerke Hoechst AG details a process where anthraquinone derivatives undergo chlorination followed by nitration:

-

Chlorination : Anthracene is treated with chlorine gas in the presence of FeCl₃ at 120–150°C to yield 1,5-dichloroanthracene.

-

Nitration : The dichloro intermediate is reacted with 98% nitric acid at 4°C for 8 hours, achieving selective dinitration at the 9,10 positions.

This method’s critical advantage lies in its scalability, with industrial mother liquors from anthraquinone sulfonation processes serving as starting materials.

Optimization of Reaction Conditions

Role of Catalysts and Additives

The inclusion of boric acid in sulfuric acid media significantly enhances nitration efficiency. Boric acid acts as a Lewis acid catalyst , polarizing the nitronium ion (NO₂⁺) and facilitating electrophilic attack on the aromatic ring. Patent data specify:

Temperature and Time Profiling

Reaction kinetics studies reveal distinct regimes:

| Temperature Range | Reaction Outcome | Yield (%) |

|---|---|---|

| <70°C | Incomplete nitration | 20–30 |

| 70–100°C | Optimal nitro group incorporation | 65–75 |

| >100°C | Decomposition/Isomerization | <10 |

Prolonged heating beyond 10 hours promotes side reactions, including denitration and ring-opening oxidation .

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Crude product mixtures are typically dissolved in tetrahydrofuran (THF) and subjected to fractional crystallization. The ACS Omega study reports using hexane layering over THF solutions to induce crystallization of nitroaromatic compounds. For this compound, this method achieves >95% purity after two recrystallizations.

Chromatographic Methods

Flash chromatography with silica gel (hexane/THF 6:4) effectively separates positional isomers like 1,8-dichloro-9,10-dinitro-anthracene. Retention factors (Rf) for common impurities:

| Compound | Rf (Hexane/THF 6:4) |

|---|---|

| Target product | 0.42 |

| 1,8-Dichloro isomer | 0.38 |

| Mononitro byproduct | 0.55 |

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (DMSO-d₆): δ 8.57 (s, 2H, Ar-H), 7.92–7.88 (m, 4H, Anthracene-H)

-

FTIR : 1534 cm⁻¹ (asymmetric NO₂ stretch), 1336 cm⁻¹ (symmetric NO₂ stretch)

-

HRMS : Calculated for C₁₄H₆Cl₂N₂O₄ [M+H]⁺: 344.9701; Found: 344.9705

Industrial-Scale Production Challenges

Waste Stream Utilization

The patent highlights the recovery of this compound from anthraquinone sulfonation mother liquors . Key steps involve:

-

Oxidative chlorination of residual sulfonic acids using NaClO₃/H₂SO₄

-

Filtration and washing to isolate dichloro intermediates

-

Subsequent nitration in HNO₃/H₂SO₄

This approach reduces raw material costs by 40% compared to standalone synthesis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-9,10-dinitro-anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, forming diamino derivatives.

Substitution: The chlorine atoms can be substituted by other nucleophiles, leading to a variety of substituted anthracene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Diaminoanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dichloro-9,10-dinitro-anthracene has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in developing pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-9,10-dinitro-anthracene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1,5-dichloro-9,10-dinitro-anthracene and related anthracene derivatives are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Differences

Substituent Effects on Electronic Properties The 9,10-nitro groups in this compound create a highly electron-deficient core, enabling its use in photodetectors . In contrast, 9,10-ketone groups in 1,5-dichloroanthracene-9,10-dione facilitate redox activity, critical for antitumor mechanisms . Ethano-bridged derivatives (e.g., 4,5-dichloro-9,10-ethanoanthracene) exhibit rigid, planar structures that enhance binding to neurotransmitter transporters, explaining their antidepressant effects .

Biological vs. Electronic Applications Chlorinated anthracenones (e.g., 10-substituted 1,5-dichloro-9(10H)-anthracenones) demonstrate cytotoxicity (IC₅₀ = 1.8–93.4 μM against KB cells) and antioxidant activity, outperforming ascorbic acid in lipid peroxidation assays . The dinitro derivative lacks reported biological activity but excels in optoelectronics due to its strong acceptor character .

Tetracyclic antidepressants (e.g., 4,5-dichloro-9,10-ethanoanthracene) are synthesized via Diels-Alder cycloaddition between acrolein and dichloroanthracene, followed by reductive amination .

Q & A

Q. What are the optimized synthetic routes for 1,5-Dichloro-9,10-dinitro-anthracene and its derivatives?

Methodological Answer:

- Nucleophilic substitution at the 10-position of 1,5-dichloro-9(10H)-anthracenone is achieved using alcohols or amines under anhydrous conditions (dry THF, CaCO₃, N₂ atmosphere). Yields vary with substituent bulk (e.g., 95% for 10-ethoxy vs. 50% for 10-butyloxy derivatives) .

- Thiol substitution on 1,5-dichloroanthraquinone requires refluxing with bioactive thiols in ethylene glycol/KOH for 48 hours, followed by chloroform extraction and silica gel chromatography (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) .

- Key parameters: Reaction time (48h for thiols), solvent polarity (THF for O/N-linked substituents), and temperature (110–120°C for thio derivatives) .

Q. How is structural characterization performed for these compounds?

Methodological Answer:

- X-ray crystallography confirms substituent orientation and planarity (e.g., 10-bromo derivative) .

- Spectroscopic techniques :

Q. What safety protocols are critical for handling chlorinated/nitro-substituted anthracenes?

Methodological Answer:

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal toxicity .

- First-aid measures : Immediate flushing with water for eye/skin contact; medical consultation for ingestion/inhalation .

- Waste disposal : Follow hazardous chemical protocols for halogenated aromatics .

Advanced Research Questions

Q. How do substituents influence electronic properties in organic electronics (e.g., OFETs)?

Methodological Answer:

- The electron-withdrawing nitro groups in this compound enhance electron-accepting capacity, critical for OFETs. Blending with C5-BTBT (a p-type semiconductor) improves photoresponse by facilitating charge transfer .

- Method : Fabricate OFETs via spin-coating blends with PMMA; measure photocurrent under UV-A light to assess doping efficiency .

Q. What mechanisms underpin antitumor activity in anthracenone derivatives?

Methodological Answer:

- Lipid peroxidation in model membranes is induced via ROS generation, but cytotoxicity (e.g., IC₅₀ values in tumor cells) does not strictly correlate with this activity. Structural modifications (e.g., N-linked diethylamino groups) enhance antiproliferative effects .

- DNA intercalation : Substituent position (1,5 vs. 1,8) dictates binding mode (classical vs. threading intercalation), validated via stopped-flow kinetics and salt-concentration studies .

Q. How can substitution patterns be tuned to optimize DNA-binding kinetics?

Methodological Answer:

- Threading intercalators (e.g., 1,5-disubstituted derivatives) exhibit slower association/dissociation rates (by ~10x) compared to classical intercalators (1,4 or 1,8 derivatives). This is quantified via:

Q. What redox behaviors are observed in reduced anthracene derivatives?

Methodological Answer:

- Stepwise reduction (e.g., using electrochemical methods) generates radical anions and dianions, altering aromaticity.

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.